(1R,5S,6R,9S,12S,13R,16S)-16-[(2R,4R,5R)-5-[(2S,4R,5R)-5-[(2S,4R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-2,18-diene-4,8-dione
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Overview
Description
The compound (1R,5S,6R,9S,12S,13R,16S)-16-[(2R,4R,5R)-5-[(2S,4R,5R)-5-[(2S,4R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-2,18-diene-4,8-dione is a complex organic molecule with a unique structure. This compound is characterized by multiple oxane rings and a pentacyclic core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of oxane rings and the construction of the pentacyclic core. The synthetic route typically starts with the preparation of the oxane intermediates, which are then linked together through glycosidic bonds. The final step involves the cyclization to form the pentacyclic structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to streamline the synthesis process. This approach can reduce the number of steps and improve the overall yield. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce secondary alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, the pentacyclic core can interact with hydrophobic regions of biomolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S,6R,9S,12S,13R,16S)-16-[(2R,4R,5R)-5-[(2S,4R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-2,18-diene-4,8-dione
- (1R,5S,6R,9S,12S,13R,16S)-16-[(2R,4R,5R)-5-[(2S,4R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-2,18-diene-4,8-dione
Uniqueness
This compound is unique due to its complex structure, which includes multiple oxane rings and a pentacyclic core. This structural complexity gives it distinct chemical and biological properties, making it a valuable subject of study in various fields.
Properties
Molecular Formula |
C42H62O13 |
---|---|
Molecular Weight |
774.9 g/mol |
IUPAC Name |
(1R,5S,6R,9S,12S,13R,16S)-16-[(2R,4R,5R)-5-[(2S,4R,5R)-5-[(2S,4R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-2,18-diene-4,8-dione |
InChI |
InChI=1S/C42H62O13/c1-20-36-29(43)16-28-26-10-9-24-15-25(11-13-41(24,5)27(26)12-14-42(28,36)40(45)52-20)53-33-18-31(47-7)38(22(3)50-33)55-35-19-32(48-8)39(23(4)51-35)54-34-17-30(46-6)37(44)21(2)49-34/h9,16,20-23,25-27,30-39,44H,10-15,17-19H2,1-8H3/t20-,21?,22?,23?,25+,26-,27+,30-,31-,32-,33+,34+,35+,36+,37-,38-,39-,41+,42-/m1/s1 |
InChI Key |
ZLVYLPKAALGUTL-BNEFNTFRSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C(=O)C=C3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6C[C@H]([C@@H](C(O6)C)O[C@H]7C[C@H]([C@@H](C(O7)C)O[C@H]8C[C@H]([C@@H](C(O8)C)O)OC)OC)OC)C)C(=O)O1 |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CCC78C(C(OC7=O)C)C(=O)C=C8C6CC=C5C4)C)C)C)OC)O |
Origin of Product |
United States |
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